molecular formula C42H38 B15093193 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene

2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene

Cat. No.: B15093193
M. Wt: 542.7 g/mol
InChI Key: HFVQCHUNBRJNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two naphthalenyl groups substituted with tert-butyl groups at the 6th position, attached to an anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anthracene with tert-butyl naphthalene under acidic conditions. This reaction requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted anthracene derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s large, planar structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it useful in photodynamic therapy .

Properties

Molecular Formula

C42H38

Molecular Weight

542.7 g/mol

IUPAC Name

2,6-bis(6-tert-butylnaphthalen-2-yl)anthracene

InChI

InChI=1S/C42H38/c1-41(2,3)39-17-15-31-19-27(9-13-35(31)25-39)29-7-11-33-24-38-22-30(8-12-34(38)23-37(33)21-29)28-10-14-36-26-40(42(4,5)6)18-16-32(36)20-28/h7-26H,1-6H3

InChI Key

HFVQCHUNBRJNGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=C(C=C6)C=C(C=C7)C(C)(C)C)C=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.